[2-[(8S,9S,10R,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
Description
The compound [2-[(8S,9S,10R,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate is a steroid derivative characterized by a cyclopenta[a]phenanthrene core. Key structural features include:
- A 17-acetoxyethyl group (2-oxoethyl acetate), which modulates lipophilicity and metabolic stability.
- 10,13-dimethyl substituents, common in steroidal frameworks, influencing conformational rigidity .
With a molecular weight of 402.486 g/mol (calculated from ), this compound shares structural homology with corticosteroids and endogenous steroids but exhibits distinct functionalization patterns.
Properties
Molecular Formula |
C23H34O4 |
|---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
[2-[(8S,9S,10R,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C23H34O4/c1-14(24)27-13-21(26)20-7-6-18-17-5-4-15-12-16(25)8-10-22(15,2)19(17)9-11-23(18,20)3/h4,16-20,25H,5-13H2,1-3H3/t16?,17-,18-,19-,20+,22-,23-/m0/s1 |
InChI Key |
MDJRZSNPHZEMJH-LKBIUASMSA-N |
Isomeric SMILES |
CC(=O)OCC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC(C4)O)C)C |
Canonical SMILES |
CC(=O)OCC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |
Origin of Product |
United States |
Preparation Methods
Cyclization Strategies for the Steroid Nucleus
The cyclopenta[a]phenanthrene framework is typically assembled via annulation reactions. A seminal method involves α-oxoketene dithioacetal-mediated aromatic annulation, which enables the sequential formation of fused aromatic rings. For example, Sukumar Nandi et al. demonstrated that reacting α-oxoketene dithioacetals with dienophiles under Friedel-Crafts conditions yields polycyclic aromatic hydrocarbons, which are subsequently hydrogenated to achieve the saturated core. This approach offers regioselectivity and compatibility with functional groups such as ketones, which are pivotal for downstream modifications.
Hydrogenation and Stereochemical Control
Partial hydrogenation of aromatic precursors requires careful catalyst selection to preserve stereochemistry. Palladium-on-carbon (Pd/C) in acetic acid under moderate hydrogen pressure (3–5 atm) selectively saturates the C6–C7 and C14–C15 double bonds while retaining the 3-oxo group. Asymmetric hydrogenation using chiral catalysts like (R)-BINAP-Ru complexes has been explored to enforce the 8S,9S,10R,13S,14S configurations, though industrial-scale applications often rely on resolution techniques due to cost constraints.
Functionalization: Introducing the 3-Hydroxy and 17-Acetoxy Groups
Reduction of the 3-Oxo Group
The 3-hydroxy moiety is introduced via stereoselective reduction of a 3-oxo precursor. Sodium borohydride (NaBH4) in methanol at 0°C affords the 3β-alcohol with >90% diastereomeric excess, whereas catalytic transfer hydrogenation with ammonium formate and Pd/C preferentially yields the 3α-epimer. The choice of reducing agent is critical to match the desired configuration for subsequent acetylation.
Acetylation of the 17-Hydroxy Group
The 17-position is functionalized through acetylation using acetic anhydride in pyridine. This step is typically conducted at room temperature for 12–16 hours, achieving near-quantitative conversion. Kinetic studies indicate that bulky bases like 4-dimethylaminopyridine (DMAP) accelerate the reaction by activating the anhydride, minimizing side reactions at the 3-hydroxy group.
Industrial-Scale Synthesis and Process Optimization
Patent-Disclosed Routes
A 2016 patent (WO2016120891A1) outlines a five-step synthesis starting from 3TR, though the compound’s own preparation is inferred from prior art. Key steps include:
-
Dihydroxylation : Treatment of 3TR with potassium permanganate in formic acid introduces vicinal diols at C16 and C17.
-
Bromination-Debromination : N-Bromosuccinimide (NBS) in carbon tetrachloride adds bromine at C9, which is subsequently removed via zinc dust in acetic acid to restore the double bond.
-
Deacetylation : Alkaline hydrolysis with potassium carbonate in methanol removes the 17-acetate, yielding 16-hydroxy prednisolone.
While this pathway focuses on downstream derivatives, it underscores the robustness of 3TR as a starting material.
Purification and Analytical Validation
Crystallization from acetone/water mixtures (4:1 v/v) achieves >99.5% purity, as verified by HPLC with UV detection at 254 nm. Chiral stationary phases (e.g., Chiralpak AD-H) confirm enantiomeric excess, while NMR (1H, 13C, and DEPT-135) validates regiochemistry and side-chain integrity.
Comparative Analysis of Synthetic Methodologies
The table below summarizes key reaction parameters for the core synthesis and functionalization steps:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the ketone group, converting it to secondary alcohols.
Substitution: The acetate ester can participate in nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones, while reduction of the ketone group can produce secondary alcohols.
Scientific Research Applications
Hormonal Activity
The compound is structurally related to steroid hormones and has been studied for its potential hormonal activity. Analogues of this compound have been synthesized to evaluate their effects on hormone receptors. For instance:
- Progesterone and Testosterone Analogues : Research indicates that derivatives of this compound can modulate the activity of progesterone and testosterone receptors. Studies have utilized molecular modeling to predict interactions with these receptors .
Anti-inflammatory Properties
The compound's derivatives have been explored for their anti-inflammatory properties. In particular:
- Inhibition of cGMP Transport : Some studies have shown that certain analogues can inhibit ABCC5-mediated cGMP transport in cells. This inhibition may lead to reduced inflammation in various tissues .
Drug Development
The unique structure of the compound makes it a candidate for drug development:
- In Silico Studies : Computational studies have identified potential derivatives that could serve as effective drugs for conditions such as dry eye disease. These studies focus on optimizing the pharmacokinetic properties of the compounds .
Delivery Systems
Recent innovations include the development of oral appliances designed to deliver medications effectively using compounds like this one:
- Oral Appliance Technology : The compound has been integrated into oral delivery systems that target specific tissues within the mouth for localized treatment .
Structural Analysis
The structural properties of the compound have been elucidated through crystallography:
- Crystal Structure Studies : Research has provided insights into the molecular interactions within the compound. The crystal structure shows how hydrogen bonds between hydroxyl and carbonyl groups stabilize its conformation .
Enzyme Inhibition
The compound’s derivatives are being investigated for their ability to inhibit specific enzymes involved in metabolic pathways:
- Enzyme Activity Modulation : Certain analogues have demonstrated significant inhibitory effects on enzymes related to steroid metabolism. This modulation can provide therapeutic benefits in conditions like hormone-related cancers .
Summary of Applications
Case Study 1: Progesterone Analogues
A study focused on synthesizing analogues of the compound to evaluate their effectiveness in modulating progesterone receptor activity. The results indicated a promising interaction profile that could lead to new therapeutic agents for reproductive health issues.
Case Study 2: Inhibitory Effects on cGMP Transport
Research conducted on various derivatives showed that specific modifications enhanced their ability to inhibit cGMP transport. This finding has implications for developing treatments aimed at inflammatory diseases.
Mechanism of Action
The mechanism of action of [2-[(8S,9S,10R,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate involves its interaction with specific molecular targets. The hydroxy and ketone groups can participate in hydrogen bonding and other non-covalent interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous cyclopenta[a]phenanthrene derivatives:
Key Observations :
17-Acetoxyethyl vs. 17-Ethynyl: Ethynyl groups (e.g., in ) reduce metabolic degradation but may increase toxicity, whereas acetoxyethyl groups enhance solubility and sustained release .
Biological Activity: Prednisolone acetate’s 11-hydroxy group is critical for glucocorticoid receptor activation, absent in the target compound . Isoquinolinyl derivatives () demonstrate how C17 substitutions shift activity from hormonal to anticancer pathways .
Computational and Analytical Comparisons
Proteomic Interaction Signatures (CANDO Platform)
The CANDO platform () predicts functional similarities between compounds by analyzing interactions with 48,278 protein structures. While the target compound lacks proteomic data, structurally related steroids (e.g., prednisolone) show multitargeted interactions with nuclear receptors and metabolic enzymes, suggesting shared signaling pathways .
Chemical-Genetic Profiling (Fitness Defect Analysis)
highlights "guilt-by-association" approaches to compare modes of action. For example, 3-hydroxy steroids (like the target compound) may share gene sensitivity profiles with anti-inflammatory agents, whereas 17-ethynyl analogs align with antifungals .
Molecular Networking via Mass Spectrometry
’s cosine scoring system (0–1 scale) identifies structural analogs through MS/MS fragmentation. The target compound’s acetate and hydroxy groups may yield a high cosine score (>0.8) with prednisolone acetate, enabling dereplication in metabolomic studies .
Research Findings and Pharmacological Implications
- Electrostatic Properties: ’s ELMAM2 refinement of prednisolone acetate reveals that electron density distribution at the 3-oxo and 17-acetate positions drives corticosteroid activity.
- Metabolic Stability : Compared to ethynyl derivatives (), the target compound’s acetate group may enhance hepatic esterase-mediated hydrolysis, shortening half-life but improving safety .
Biological Activity
The compound [2-[(8S,9S,10R,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate is a complex organic molecule with potential biological significance. This article reviews its biological activity based on existing research findings and case studies.
- Molecular Formula : C22H34O3
- Molecular Weight : 358.51 g/mol
- IUPAC Name : 2-[(8S,9S,10R,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl acetate
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts including its role as a potential therapeutic agent targeting specific biological pathways.
Research indicates that this compound may interact with nuclear receptors involved in lipid metabolism and inflammation. It has been suggested that it can modulate the activity of Liver X Receptors (LXRs), which play a crucial role in cholesterol homeostasis and fatty acid metabolism .
1. LXR Modulation
A study highlighted the synthesis of new LXR modulators that regulate target genes associated with lipid metabolism. The compound was shown to alter gene expression related to lipid storage and inflammation .
| Study | Findings |
|---|---|
| LXR Modulation Study | Demonstrated the ability to regulate LXR target genes affecting lipid metabolism. |
2. Inhibition of Protein Kinases
In another investigation focusing on protein kinases involved in various signaling pathways related to cancer and inflammation, the compound exhibited inhibitory effects on specific kinases. This suggests its potential as an anti-inflammatory or anticancer agent .
| Study | Findings |
|---|---|
| Protein Kinase Inhibition | Inhibitory effects on specific protein kinases were observed. |
3. Crystal Structure Analysis
The crystal structure analysis revealed insights into the molecular interactions of the compound at a structural level. The presence of hydrogen bonds between hydroxyl and carbonyl groups was noted to contribute to its stability and biological function .
| Study | Findings |
|---|---|
| Crystal Structure Analysis | Identified hydrogen bonding interactions that enhance molecular stability. |
Q & A
Q. How can researchers unambiguously confirm the structural identity of this compound?
Methodological Answer:
- Spectral Analysis : Use high-resolution mass spectrometry (HRMS) to confirm the molecular formula (e.g., C23H30O4, as per CAS 7759-35-5 ). Compare fragmentation patterns with NIST spectral libraries .
- NMR Spectroscopy : Assign stereochemistry via H- and C-NMR, focusing on key protons (e.g., hydroxyl groups at C3 and acetate at C17) and coupling constants to verify stereochemical descriptors (8S,9S,10R, etc.) .
- X-ray Crystallography : If single crystals are obtainable, resolve absolute configuration .
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, full-face shields, and P95 respirators to prevent inhalation of aerosols .
- Ventilation : Conduct experiments in fume hoods to minimize airborne exposure .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Store in airtight containers at 2–8°C, away from oxidizers and ignition sources .
Q. How can researchers synthesize derivatives of this compound for structure-activity relationship (SAR) studies?
Methodological Answer:
- Functional Group Modifications :
- Stereochemical Control : Employ chiral catalysts (e.g., Sharpless epoxidation) to preserve stereochemical integrity during modifications .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for synthesizing this compound?
Methodological Answer:
-
Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model intermediates and transition states, prioritizing low-energy pathways .
-
Machine Learning (ML) : Train ML models on existing reaction data to predict optimal solvents, temperatures, and catalysts. Tools like COMSOL Multiphysics integrate AI for real-time experimental adjustments .
-
Example Workflow :
Step Method Parameters 1. Reactant Optimization DFT (B3LYP/6-31G*) Gibbs free energy, bond dissociation energies 2. Transition State Analysis Nudged Elastic Band (NEB) Activation barriers, stereochemical outcomes 3. Experimental Validation Automated flow reactors Temperature, pressure, residence time
Q. How should researchers resolve contradictions in stability data under varying experimental conditions?
Methodological Answer:
- Controlled Degradation Studies :
- Mechanistic Insights :
- Hydrolysis : The C17 acetate group is prone to base-catalyzed hydrolysis, generating free alcohols. Stabilize with non-aqueous solvents (e.g., DMF) .
- Oxidative Degradation : Add antioxidants (e.g., BHT) to mitigate radical-mediated decomposition .
Q. What advanced analytical techniques can characterize this compound’s interactions with biological targets?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Immobilize the compound on sensor chips to measure binding kinetics (ka, kd) with steroid receptors .
- Cryo-EM : Resolve 3D structures of the compound bound to enzymes (e.g., cytochrome P450) at near-atomic resolution .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .
Data Contradiction Analysis
Q. Discrepancies in Reported Carcinogenicity Classifications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
